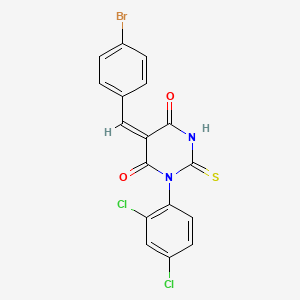
N-(sec-butyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(4-methylphenyl)acetamide, also known as N-phenylacetyl-N-butyl-beta-alanine or Phenibut, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in the 1960s and has since been used for various purposes, including anxiety relief, stress reduction, and sleep improvement.
Mecanismo De Acción
The exact mechanism of action of N-(sec-butyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act as a GABA-B receptor agonist, which may lead to increased levels of dopamine and other neurotransmitters in the brain. This may explain its potential cognitive-enhancing effects, as well as its anxiolytic and stress-reducing properties.
Biochemical and Physiological Effects
N-(sec-butyl)-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It may increase the release of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. It may also decrease the release of glutamate, which is associated with anxiety and stress. Additionally, it may increase the production of GABA, which is an inhibitory neurotransmitter that can help reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2-(4-methylphenyl)acetamide in lab experiments is that it has a well-established synthesis method and is readily available. It is also relatively stable and can be easily stored. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its potential cognitive-enhancing effects may vary depending on individual factors, such as age, gender, and baseline cognitive function.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-2-(4-methylphenyl)acetamide. One area of interest is its potential use in treating various neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and how it may interact with other neurotransmitters in the brain. Finally, more studies are needed to investigate its long-term effects and potential risks, as well as its optimal dosage and administration methods.
Conclusion
In conclusion, N-(sec-butyl)-2-(4-methylphenyl)acetamide is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It has a well-established synthesis method and has been extensively studied for its biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and potential applications, it shows promise as a potential treatment for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-(4-methylphenyl)acetamide involves the reaction of beta-phenyl-gamma-aminobutyric acid with isobutyl chloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to yield N-(sec-butyl)-2-(4-methylphenyl)acetamide. This synthesis method has been well-established and is commonly used in laboratories.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential cognitive-enhancing effects. Research has shown that it may improve memory, attention, and learning abilities, as well as reduce anxiety and stress levels. It has also been investigated for its potential use in treating various neurological and psychiatric disorders, such as depression, post-traumatic stress disorder, and alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-11(3)14-13(15)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPCKQIRZULPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6048529.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6048563.png)